N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-17-12-6-5-11(8-10(12)9-14(17)18)16-15(19)13-4-3-7-20-13/h3-8H,2,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNTTZDCAWSCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indolin-2-One
Indolin-2-one undergoes N-alkylation at position 1 using ethyl bromide in the presence of a strong base (e.g., sodium hydride) in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds via deprotonation of the indolinone NH, followed by nucleophilic substitution:
$$
\text{Indolin-2-one} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-Ethylindolin-2-one} + \text{HBr}
$$
Characterization Data :
- IR (KBr) : $$ \nu = 1685 \, \text{cm}^{-1} $$ (C=O stretch).
- ¹H NMR (DMSO-d₆) : $$ \delta = 1.25 \, \text{(t, 3H, CH}3\text{)} $$, $$ 3.55 \, \text{(q, 2H, CH}2\text{)} $$, $$ 6.80–7.20 \, \text{(m, 3H, aromatic)} $$.
Nitration of 1-Ethylindolin-2-One
Regioselective Nitration at Position 5
Nitration is achieved using fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 2 hours. The electron-donating ethyl group directs nitration to the para position (C5):
$$
\text{1-Ethylindolin-2-one} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{5-Nitro-1-ethylindolin-2-one}
$$
Characterization Data :
Reduction of 5-Nitro-1-Ethylindolin-2-One
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas ($$ \text{H}_2 $$) and palladium on carbon ($$ \text{Pd/C} $$) in ethanol at 25°C for 6 hours:
$$
\text{5-Nitro-1-ethylindolin-2-one} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{5-Amino-1-ethylindolin-2-one}
$$
Characterization Data :
- IR (KBr) : $$ \nu = 3350 \, \text{cm}^{-1} $$ (NH₂ stretch).
- ¹³C NMR (DMSO-d₆) : $$ \delta = 170.5 \, \text{(C=O)} $$, $$ 115.2 \, \text{(C5)} $$.
Amide Coupling with Thiophene-2-Carboxylic Acid
Activation of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux for 2 hours:
$$
\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Thiophene-2-carbonyl chloride}
$$
Coupling Reaction
The acid chloride reacts with 5-amino-1-ethylindolin-2-one in dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base:
$$
\text{5-Amino-1-ethylindolin-2-one} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1-Ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide}
$$
Characterization Data :
- IR (KBr) : $$ \nu = 1670 \, \text{cm}^{-1} $$ (amide C=O), $$ 1620 \, \text{cm}^{-1} $$ (thiophene C=C).
- ¹H NMR (DMSO-d₆) : $$ \delta = 10.25 \, \text{(s, 1H, NH)} $$, $$ 7.80 \, \text{(d, 1H, thiophene-H)} $$.
Alternative Synthetic Routes
Direct Amination of 1-Ethylindolin-2-One
An alternative pathway involves Ullmann coupling of 1-ethylindolin-2-one with a protected amine at position 5, followed by deprotection and coupling.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the thiophene ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced indole or thiophene derivatives.
Substitution: Formation of N-alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which may contribute to its biological activities. The thiophene ring may also play a role in modulating the compound’s interaction with these targets.
Comparison with Similar Compounds
The following analysis compares N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide with structurally or functionally analogous compounds, focusing on synthesis, structural features, and biological activities.
Key Observations :
- Oxindole Derivatives : Compounds like 6 () share the oxindole-carboxamide backbone but differ in substituents (e.g., 2,4-difluorobenzyl vs. ethyl at N1), which influence solubility and target binding.
- Thiophene Carboxamide Variants : The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or aromatic extensions (e.g., nitro group in ) modulates electronic properties and intermolecular interactions.
Key Observations :
- Antiviral vs. Antibacterial : Oxindole-thiophene hybrids (e.g., ) target viral polymerases, while nitrothiophenes () exhibit antibacterial activity, highlighting scaffold versatility.
- Role of Substituents : Electron-deficient groups (e.g., nitro in , trifluoromethyl in ) enhance reactivity or metabolite formation critical for activity.
Physicochemical Properties
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an indolinone core linked to a thiophene moiety, which is known for enhancing the pharmacological profile of organic compounds. This structural arrangement contributes to its unique biochemical interactions and potential therapeutic efficacy.
1. Anticancer Activity
This compound has demonstrated significant cytotoxicity against various human cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through several mechanisms:
- Caspase Activation : The compound interacts with caspases, crucial enzymes in the apoptosis pathway, thereby regulating cell death processes.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Table 1: Cytotoxic Effects on Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW620 (Colorectal) | 15 | Apoptosis induction |
| PC3 (Prostate) | 12 | Caspase activation |
| NCI-H23 (Lung) | 10 | Cell cycle arrest |
2. Antiviral Properties
Research indicates that this compound exhibits antiviral activity against certain viruses. Its mechanism involves:
- Inhibition of Viral Replication : The compound has shown potential in inhibiting viral RNA polymerase, crucial for viral replication processes .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect:
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Receptor Binding : The compound exhibits high affinity for multiple receptors involved in cellular signaling pathways, which may modulate their activity and influence downstream effects.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes like kinases and proteases, impacting cellular processes such as proliferation and apoptosis .
- Biochemical Pathways : As an indole derivative, it may affect various biochemical pathways associated with cancer progression and microbial resistance.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cells : A study published in MDPI reported that treatment with this compound led to a significant reduction in viability of A549 lung cancer cells compared to control treatments, showcasing its potential as an anticancer agent .
- Antiviral Efficacy : Another investigation demonstrated that the compound effectively inhibited the replication of hepatitis C virus (HCV) in vitro, suggesting its potential use in antiviral therapies .
Q & A
Q. Characterization :
- NMR Spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity.
- IR Spectroscopy to validate amide (C=O, ~1650 cm⁻¹) and thiophene ring vibrations.
- Mass Spectrometry (HRMS) for molecular weight confirmation.
- X-ray Crystallography (if crystals are obtained) for absolute structural determination .
Basic: How do researchers confirm the structural integrity of this compound in the presence of stereochemical ambiguity?
Answer:
- NOESY/ROESY NMR : Identifies spatial proximity of protons to resolve conformational isomers (e.g., amide bond rotation or indolinone ring puckering).
- Single-Crystal X-ray Diffraction : Provides unambiguous assignment of stereochemistry and molecular packing .
- DFT Calculations : Predicts stable conformers and compares theoretical vs. experimental NMR/IR data .
Advanced: How can the coupling reaction between 1-ethyl-2-oxoindolin-5-amine and thiophene-2-carbonyl chloride be optimized for higher yields?
Answer:
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of the amine.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acyl chloride activation .
- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) balance reactivity and side-product minimization.
- Stoichiometry : Excess acyl chloride (1.2–1.5 equiv.) ensures complete conversion of the amine .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s kinase inhibition?
Answer:
- Derivatization : Synthesize analogs with modifications to:
- Indolinone moiety : Vary substituents at the 1-ethyl or 5-position.
- Thiophene ring : Introduce halogens or methyl groups to modulate electronic effects .
- Enzymatic Assays : Test inhibition against kinase panels (e.g., CDK2, Aurora kinases) using fluorescence-based or radiometric assays.
- Molecular Docking : Compare binding poses of analogs with crystallographic kinase structures to identify critical interactions (e.g., hinge region hydrogen bonding) .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
- Purity Reassessment : Validate compound purity via HPLC (>95%) to rule out impurities as confounding factors.
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration, incubation time) across labs .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may influence activity.
- Orthogonal Assays : Confirm activity in cell-based (e.g., proliferation) and biochemical (e.g., enzyme inhibition) models to cross-validate results .
Advanced: What methodologies resolve discrepancies in solubility data for preclinical testing?
Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vitro assays; optimize for in vivo compatibility.
- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility.
- Nanosuspensions : Prepare stable nanoparticle formulations via wet milling or high-pressure homogenization.
- Solubility Parameter Analysis : Calculate Hansen parameters to identify compatible solvents .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- CYP450 Metabolism Prediction : Use tools like Schrödinger’s QikProp or StarDrop to identify labile sites (e.g., ethyl group oxidation).
- Metabolite Identification : In silico metabolite prediction (e.g., GLORYx) followed by synthesis of stabilized analogs (e.g., cyclopropyl replacement for ethyl).
- MD Simulations : Assess binding to metabolic enzymes (e.g., CYP3A4) to prioritize derivatives with reduced enzyme affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
